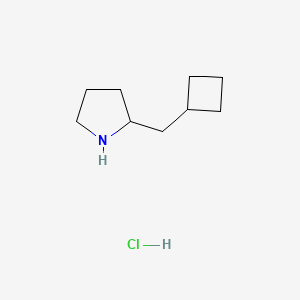

2-(Cyclobutylmethyl)pyrrolidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Cyclobutylmethyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C9H17N·HCl It is a hydrochloride salt form of 2-(cyclobutylmethyl)pyrrolidine, which is a derivative of pyrrolidine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)pyrrolidine;hydrochloride typically involves the reaction of cyclobutylmethylamine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality. The use of automated equipment and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the scalability and reproducibility of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclobutylmethyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer hydrogen atoms.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

2-(Cyclobutylmethyl)pyrrolidine;hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions.

Synthetic Routes

- Preparation : The compound is typically synthesized by reacting cyclobutylmethylamine with pyrrolidine in the presence of solvents like ethanol or methanol and catalysts such as palladium on carbon. The reaction is conducted at temperatures ranging from 80-100°C for several hours to ensure complete conversion, followed by purification through recrystallization or chromatography.

Reactions

- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction can be performed using lithium aluminum hydride or sodium borohydride.

- Substitution : Participates in substitution reactions where functional groups can be replaced by others.

Biological Research Applications

The biological activities of this compound have been explored in various studies, indicating its potential therapeutic effects.

Enzyme Inhibition and Receptor Binding

Research has shown that derivatives of pyrrolidine can exhibit enzyme inhibition properties, which are crucial for drug development. For instance, compounds derived from pyrrolidine scaffolds have been linked to anti-inflammatory activities through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .

Case Study: Anti-Diabetic Activity

A study highlighted the synthesis of pyrrolidine derivatives that act as dual agonists for peroxisome proliferator-activated receptors (PPARs), which are essential in regulating glucose metabolism. These compounds demonstrated significant efficacy in lowering fasting glucose levels in diabetic models .

Medicinal Chemistry Applications

The compound has been investigated for its potential use in drug development due to its favorable pharmacological properties.

Therapeutic Potential

- Anticancer Agents : The pyrrolidine scaffold has been utilized in synthesizing compounds with anticancer properties. For example, spiro[pyrrolidine-3,3′-oxindoles] were developed as potential anti-breast cancer agents targeting histone deacetylase enzymes .

- Anticonvulsant Activity : Certain derivatives have shown promise in preventing seizures, indicating their potential use in treating epilepsy .

Summary of Findings

Mecanismo De Acción

The mechanism of action of 2-(Cyclobutylmethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

2-(Cyclobutylmethyl)pyrrolidine;hydrochloride can be compared with other similar compounds, such as:

2-(Cyclohexylmethyl)pyrrolidine;hydrochloride: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.

2-(Cyclopropylmethyl)pyrrolidine;hydrochloride: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

2-(Cyclopentylmethyl)pyrrolidine;hydrochloride: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.

The uniqueness of this compound lies in its specific cyclobutyl group, which imparts distinct chemical and physical properties compared to its analogs.

Actividad Biológica

2-(Cyclobutylmethyl)pyrrolidine;hydrochloride is a compound with potential applications in various biological and medicinal fields. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in the context of neurological and psychiatric disorders.

Chemical Structure and Properties

The compound is classified under pyrrolidine derivatives, characterized by a cyclobutylmethyl group attached to the nitrogen atom of the pyrrolidine ring. This structural feature may influence its interaction with biological targets.

Target Receptors

Research indicates that this compound primarily interacts with alpha1-adrenergic receptors (α1-AR) . These receptors are G-protein-coupled receptors involved in various physiological responses, including vasoconstriction and smooth muscle contraction.

Mode of Action

The binding of this compound to α1-AR leads to modulation of receptor activity, affecting downstream signaling pathways associated with smooth muscle contraction and neurotransmitter release. This action suggests potential implications in conditions such as hypertension and anxiety disorders.

Biochemical Pathways

The interaction with α1-AR influences several biochemical pathways, notably those related to oxidative stress and cellular metabolism. The compound's ability to modulate these pathways may contribute to its therapeutic effects.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are essential for determining its bioavailability and therapeutic efficacy. Preliminary studies suggest that it has favorable gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for neurological applications .

Antineoplastic Activity

Preliminary investigations have shown that derivatives similar to 2-(Cyclobutylmethyl)pyrrolidine exhibit antineoplastic properties by disrupting microtubule assembly through interactions with tubulin proteins. This mechanism is critical for cancer treatment as it may lead to the malsegregation of chromosomes during cell division.

Neuropharmacological Effects

Studies have indicated that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in mood regulation. Its structural similarity to known psychoactive substances suggests a potential role in treating depression and anxiety disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms:

- Antidepressant-like Effects : A study demonstrated that pyrrolidine derivatives could enhance synaptic plasticity and promote neurogenesis in animal models, suggesting potential antidepressant effects .

- Anxiolytic Properties : Another investigation found that compounds interacting with α1-AR could reduce anxiety-like behaviors in rodent models, supporting the hypothesis that this compound may have similar effects .

- Cytotoxicity Against Cancer Cells : Research indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(cyclobutylmethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-3-8(4-1)7-9-5-2-6-10-9;/h8-10H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUDMZDVCJODBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.